2-[4-Methyl-5,7-bis(2-methylprop-2-enoxy)-2-oxochromen-3-yl]acetic acid
Description
This compound is a coumarin derivative featuring a 4-methyl group, a 2-oxo chromen core, and two 2-methylprop-2-enoxy substituents at positions 5 and 7.
Properties
IUPAC Name |
2-[4-methyl-5,7-bis(2-methylprop-2-enoxy)-2-oxochromen-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-11(2)9-24-14-6-16(25-10-12(3)4)19-13(5)15(8-18(21)22)20(23)26-17(19)7-14/h6-7H,1,3,8-10H2,2,4-5H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQKFQIGUMLRFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C(=CC(=C2)OCC(=C)C)OCC(=C)C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The substituents at positions 5 and 7 critically influence the compound’s properties. Key comparisons include:
a) 2-(5,7-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic Acid (CAS 5864-00-6)
- Molecular Formula : C₁₂H₁₀O₆ .
- Substituents : Hydroxyl groups at positions 5 and 7.
- Properties : Higher water solubility due to polar -OH groups; reported antioxidant and antimicrobial activities .
b) 4-Methyl-5,7-bis(2-morpholinoethoxy)coumarin (Moxicoumone)
- Substituents: Morpholinoethoxy groups at positions 5 and 7 .
- Properties : Increased steric bulk and hydrogen-bonding capacity from morpholine’s nitrogen and oxygen atoms. Likely exhibits anticoagulant activity, common in coumarins with ether-linked substituents .
c) Target Compound: 2-[4-Methyl-5,7-bis(2-methylprop-2-enoxy)-2-oxochromen-3-yl]acetic Acid
- Molecular Formula : Predicted as C₂₀H₂₄O₆ (calculated from substituents).
- Substituents: 2-Methylprop-2-enoxy groups (OCH₂C(CH₃)=CH₂).
- The branched alkenyl ethers may confer metabolic stability compared to ester or hydroxyl groups.
Key Observations:
Lipophilicity: Target compound > Moxicoumone > CAS 5864-00-2. The 2-methylprop-2-enoxy groups increase hydrophobicity, favoring interactions with lipid membranes.
Bioactivity : Hydroxyl groups (CAS 5864-00-6) correlate with antioxidant effects, while bulkier substituents (Moxicoumone, target compound) may target enzymes or receptors requiring hydrophobic binding pockets.
Synthetic Accessibility : Hydroxylated derivatives (CAS 5864-00-6) are likely precursors; alkylation with 2-methylprop-2-enyl halides could yield the target compound.
Notes
Data Limitations : Experimental data for the target compound are scarce; properties are inferred from structural analogs.
Methodology : Structural comparisons rely on substituent effects, while bioactivity predictions derive from coumarin structure-activity relationships.
Future Directions : Prioritize synthesis, crystallographic analysis (using SHELX ), and in vitro assays to confirm bioactivity.
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